molecular formula C21H21N5O B2825377 3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893918-84-8

3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2825377
CAS No.: 893918-84-8
M. Wt: 359.433
InChI Key: GXVGVPNDZXWJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by:

  • A 3,4-dimethylphenyl substituent at position 2.
  • A (2,5-dimethylphenyl)methyl group at position 5. Its molecular formula is C₂₅H₂₄N₅O, with a molecular weight of 410.50 g/mol (inferred from analogs in –13).

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-13-5-6-15(3)17(9-13)11-25-12-22-20-19(21(25)27)23-24-26(20)18-8-7-14(2)16(4)10-18/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVGVPNDZXWJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs and their substituent effects are summarized below:

Compound Name / ID R³ (Position 3) R⁶ (Position 6) Molecular Weight (g/mol) Notable Features Evidence ID
Target Compound 3,4-Dimethylphenyl (2,5-Dimethylphenyl)methyl 410.50 High lipophilicity due to dual methyl groups. -
BI64063 3-Fluorophenyl (2,5-Dimethylphenyl)methyl 349.36 Fluorine enhances electronegativity; lower molecular weight.
BI65252 Phenyl (2,5-Dimethylphenyl)methyl 331.37 Simpler aromatic substitution; reduced steric bulk.
6-{[3-(3,4-Dimethoxyphenyl)... () 3-Methoxybenzyl [3-(3,4-Dimethoxyphenyl)-oxadiazolyl]methyl 475.47 Oxadiazole ring introduces polarity; methoxy groups improve solubility.
3-(4-Methoxyphenyl)... () 4-Methoxyphenyl - 243.23 Methoxy group enhances hydrogen bonding; smaller structure.

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target’s 3,4-dimethylphenyl group provides steric bulk and lipophilicity, contrasting with fluorine (BI64063, electron-withdrawing) or methoxy groups () that improve solubility .
  • Oxadiazole vs. Benzyl Substituents: Compounds with oxadiazole rings (e.g., ) exhibit higher polarity and molecular weight compared to the target’s benzyl group .
Anticancer Activity ():

Triazolopyrimidinones with thioglycoside or ethylthio substituents (e.g., compounds 3 and 4 in ) demonstrated activity against MCF-7 and A-549 cancer cells.

Physicochemical Data Comparison

Property Target Compound 3-(2-Hydroxyphenyl)-7-methyl... () 3-(4-Bromobenzyl)... ()
IR Peaks (cm⁻¹) - 3433 (OH), 1680 (C=O) 3492 (OH), 1661 (C=O)
¹H-NMR Features - 6.16 ppm (pyrimidine-H), 10.41 ppm (OH) -
Solubility Likely low (lipophilic) Moderate (hydroxyl group) Low (bromine adds weight)

Notes:

  • Hydroxyl-containing analogs () show distinct IR and NMR profiles, reflecting hydrogen-bonding capabilities absent in the target .
  • The target’s lack of polar groups suggests challenges in aqueous solubility, a common issue addressed via glycosylation in analogs like .

Biological Activity

The compound 3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on various research studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4C_{18}H_{20}N_4 with a molecular weight of 304.38 g/mol. Its structure includes a triazolo-pyrimidine core substituted with dimethylphenyl groups, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. The compound in focus has shown significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • HT-29 (colorectal cancer)
  • IC50 Values :
    • The compound exhibited IC50 values ranging from 30 to 160 nM across different cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics .
  • Mechanism of Action :
    • Tubulin Inhibition : The compound inhibits tubulin polymerization, which is critical for cell division. It was found to block cells in the G2/M phase of the cell cycle and induce apoptosis via mitochondrial pathways.
    • Apoptosis Induction : Apoptosis was confirmed by mitochondrial depolarization and activation of caspase-9 .

In Vivo Studies

In vivo models using zebrafish demonstrated that the compound significantly reduced tumor growth and displayed favorable pharmacokinetics and bioavailability profiles .

Comparative Biological Activity

The following table summarizes the biological activity of the compound compared to other known triazolopyrimidine derivatives:

Compound NameIC50 (HeLa)IC50 (A549)Mechanism of Action
Compound A30 nM43 nMTubulin polymerization inhibition
Compound B160 nM240 nMApoptosis induction via caspases
Target Compound38 nM43 nMG2/M phase arrest and apoptosis

Case Studies and Research Findings

  • Study on Structural Modifications : Research indicated that modifications at specific positions on the triazolopyrimidine scaffold enhanced antiproliferative activity. For instance, substituents at the 2-position significantly influenced potency against cancer cell lines .
  • Screening for Anticancer Activity : A comprehensive screening identified this compound as a promising candidate among a library of drugs tested against multicellular spheroids, highlighting its potential for further development as an anticancer agent .
  • Synergistic Effects : Investigations into combination therapies revealed that when used alongside other chemotherapeutics, this compound could enhance overall efficacy while reducing side effects typically associated with high-dose treatments .

Q & A

Q. How to address conflicting reports on metabolic stability?

  • Methodological Answer : Conduct comparative microsomal stability assays (human vs. rodent liver microsomes) with LC-MS metabolite identification. For example, methyl groups may confer resistance to oxidation, but species-specific cytochrome P450 activity can alter degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.